5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one
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Overview
Description
5-(1,2-Dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one (DTPA) is a dithiolane-containing compound that has been studied extensively due to its unique properties and potential applications in various fields. DTPA has been found to exhibit a wide range of activities, including antioxidant, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases. In addition, DTPA has been used in various laboratory experiments, including the synthesis of new compounds, the determination of enzyme activities, and the investigation of biochemical and physiological effects.
Scientific Research Applications
5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one has been studied extensively due to its unique properties and potential applications in various fields. It has been investigated for its potential use in the treatment of cancer, neurodegenerative diseases, and other diseases. In addition, 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one has been used in various laboratory experiments, including the synthesis of new compounds, the determination of enzyme activities, and the investigation of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one is not completely understood. However, it has been suggested that 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. In addition, 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one may also act as an anti-inflammatory agent, reducing inflammation and promoting tissue repair. Furthermore, 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one may also act as an antimicrobial agent, inhibiting the growth of bacteria and other microorganisms.
Biochemical and Physiological Effects
5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one has been found to exhibit a wide range of biochemical and physiological effects. In particular, it has been found to possess antioxidant, anti-inflammatory, and antimicrobial activities. In addition, 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one has been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one in laboratory experiments include its low cost, its easy availability, and its wide range of activities. Furthermore, 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve in certain solutions.
Future Directions
The potential applications of 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one are still being explored. Possible future directions include the development of new methods for the synthesis of 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one and the investigation of its potential use in the treatment of various diseases. In addition, further research into the mechanism of action of 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one and its biochemical and physiological effects is needed. Finally, further research into the advantages and limitations of using 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one in laboratory experiments is also needed.
Synthesis Methods
5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one can be synthesized using a variety of methods, including the reaction of 3-phenylazepan-1-ylpentan-1-one with 1,2-dithiolane in aqueous solution. The reaction is typically performed at room temperature in the presence of sodium hydroxide and a reducing agent, such as sodium borohydride. The reaction yields a yellow-orange solution that contains the desired product, 5-(1,2-dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one.
properties
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NOS2/c22-20(12-5-4-11-19-13-15-23-24-19)21-14-7-6-10-18(16-21)17-8-2-1-3-9-17/h1-3,8-9,18-19H,4-7,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLICKVHXAYMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCCCC3CCSS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(3-phenylazepan-1-yl)pentan-1-one |
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